N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-3-carboxamide
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a thiophene ring substituted with a carboxamide group, a tert-butyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-3-carboxamide typically involves the following steps:
Formation of 5-tert-butyl-2-methoxyphenyl isocyanate: This intermediate can be synthesized from 5-tert-butyl-2-methoxyaniline through a reaction with phosgene or triphosgene.
Coupling with 5-methylthiophene-3-carboxylic acid: The isocyanate is then reacted with 5-methylthiophene-3-carboxylic acid in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-2-methoxyphenyl)benzamide
- N-(5-tert-butyl-2-methoxyphenyl)cyclobutanecarboxamide
- N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide
Uniqueness
N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-11-8-12(10-21-11)16(19)18-14-9-13(17(2,3)4)6-7-15(14)20-5/h6-10H,1-5H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCGVXJECRSPJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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